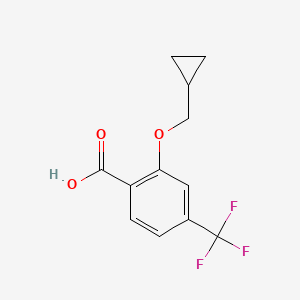

2-(Cyclopropylmethoxy)-4-(trifluoromethyl)benzoic acid

CAS No.: 1369775-79-0

Cat. No.: VC2757880

Molecular Formula: C12H11F3O3

Molecular Weight: 260.21 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1369775-79-0 |

|---|---|

| Molecular Formula | C12H11F3O3 |

| Molecular Weight | 260.21 g/mol |

| IUPAC Name | 2-(cyclopropylmethoxy)-4-(trifluoromethyl)benzoic acid |

| Standard InChI | InChI=1S/C12H11F3O3/c13-12(14,15)8-3-4-9(11(16)17)10(5-8)18-6-7-1-2-7/h3-5,7H,1-2,6H2,(H,16,17) |

| Standard InChI Key | WJPNWADHYUMVNA-UHFFFAOYSA-N |

| SMILES | C1CC1COC2=C(C=CC(=C2)C(F)(F)F)C(=O)O |

| Canonical SMILES | C1CC1COC2=C(C=CC(=C2)C(F)(F)F)C(=O)O |

Introduction

Chemical Structure and Properties

Structural Features

2-(Cyclopropylmethoxy)-4-(trifluoromethyl)benzoic acid possesses a benzoic acid core with two key substituents strategically positioned to influence its physicochemical properties. The cyclopropylmethoxy group at position 2 contains a three-membered ring structure that introduces conformational constraints and potential metabolic advantages . Meanwhile, the trifluoromethyl group at position 4 significantly alters the electronic distribution within the molecule, affecting properties such as acidity, lipophilicity, and potential binding interactions with biological targets.

The carboxylic acid moiety provides an important functional handle for potential derivatization, allowing the compound to serve as a building block for the synthesis of more complex molecules. Furthermore, the acid group can participate in hydrogen bonding and salt formation, influencing both solubility characteristics and interaction with biological receptors or enzymes.

Physical and Chemical Properties

The physical and chemical properties of 2-(Cyclopropylmethoxy)-4-(trifluoromethyl)benzoic acid are summarized in Table 1:

The compound's predicted acidity is influenced by the electron-withdrawing effect of the trifluoromethyl group, which would likely result in a pKa value lower than that of unsubstituted benzoic acid (4.2). Similar trifluoromethyl-substituted benzoic acids typically exhibit pKa values in the range of 3.5-4.0, indicating increased acidity compared to the parent compound.

The trifluoromethyl group also contributes significantly to the compound's lipophilicity, enhancing its ability to cross biological membranes, which is an important consideration for potential pharmaceutical applications.

Synthesis Methods

O-Alkylation Approach

A plausible synthetic route involves O-alkylation of the hydroxyl group in 2-hydroxy-4-(trifluoromethyl)benzoic acid. This approach typically requires:

-

A suitable base (e.g., potassium carbonate, sodium hydroxide) to generate the phenoxide anion

-

An aprotic polar solvent such as DMF, DMSO, or acetone

-

Cyclopropylmethyl bromide or similar alkylating agents

-

Moderate heating (50-80°C) to facilitate the reaction

The reaction proceeds via SN2 mechanism, with the phenoxide anion acting as the nucleophile attacking the cyclopropylmethyl halide, resulting in the formation of the desired ether linkage.

Protecting Group Strategies

When starting from 2-hydroxy-4-(trifluoromethyl)benzoic acid, it may be necessary to protect the carboxylic acid group to prevent side reactions during the O-alkylation step. This can be achieved by:

-

Esterification of the carboxylic acid (e.g., with methanol or ethanol under acidic conditions)

-

O-alkylation of the protected intermediate

-

Hydrolysis of the ester to regenerate the carboxylic acid functionality

This approach helps to minimize potential side reactions and improve the selectivity of the alkylation step, potentially leading to higher yields of the desired product.

Biological Activities and Applications

Structure-Activity Considerations

The specific arrangement of functional groups in 2-(Cyclopropylmethoxy)-4-(trifluoromethyl)benzoic acid contributes to its potential biological activity through several mechanisms:

-

The trifluoromethyl group increases lipophilicity, potentially enhancing membrane permeability and target binding

-

The cyclopropylmethoxy group may provide metabolic stability by resisting oxidative degradation pathways

-

The carboxylic acid moiety offers a site for hydrogen bonding and potential interaction with target proteins

These structural features may work synergistically to influence the compound's pharmacokinetic and pharmacodynamic properties, although specific structure-activity relationship studies on this exact compound appear limited in the available literature.

Comparison with Related Bioactive Compounds

Several compounds with structural similarities to 2-(Cyclopropylmethoxy)-4-(trifluoromethyl)benzoic acid have demonstrated biological activity. For example, the related compound 3-(cyclopropylmethoxy)-4-(difluoromethoxy)benzoic acid serves as an intermediate in the synthesis of roflumilast, a phosphodiesterase-4 inhibitor used in the treatment of chronic obstructive pulmonary disease (COPD) .

This structural relationship suggests that 2-(Cyclopropylmethoxy)-4-(trifluoromethyl)benzoic acid might exhibit similar biological properties or serve as a starting point for the development of compounds with related activities.

Comparative Analysis with Similar Compounds

Structural Analogs

Several compounds share structural similarities with 2-(Cyclopropylmethoxy)-4-(trifluoromethyl)benzoic acid, differing in the position and nature of substituents. Table 2 presents a comparison of the target compound with its structural analogs:

Effect of Substitution Patterns

The position and nature of substituents significantly impact the properties and potential biological activities of these compounds:

-

Position effects: Moving the trifluoromethyl group from position 4 to position 3 alters the electronic distribution across the aromatic ring, potentially affecting interactions with biological targets

-

Functional group effects: The replacement of a trifluoromethyl group with a difluoromethoxy group, as seen in 3-(cyclopropylmethoxy)-4-(difluoromethoxy)benzoic acid, changes both steric and electronic properties of the molecule

-

Metabolic implications: The position of the cyclopropylmethoxy group influences susceptibility to metabolic enzymes, with positions ortho to the carboxylic acid potentially providing different metabolic profiles than meta or para positions

These structural variations create a family of compounds with potentially diverse biological profiles, offering opportunities for structure-activity relationship studies to optimize desired properties.

Applications of Related Compounds

The structural analogs of 2-(Cyclopropylmethoxy)-4-(trifluoromethyl)benzoic acid have found various applications:

-

3-(Cyclopropylmethoxy)-4-(difluoromethoxy)benzoic acid serves as a key intermediate in the synthesis of roflumilast, a phosphodiesterase-4 inhibitor used in COPD treatment

-

4-(Trifluoromethyl)benzoic acid is widely used as a building block in organic synthesis and has been identified as a metabolite of tecovirimat, an antiviral medication

-

Trifluoromethyl-substituted benzoic acids, in general, have been investigated for applications in various therapeutic areas, including anti-inflammatory, antimicrobial, and neurological disorders

These applications highlight the importance of this class of compounds in medicinal chemistry and pharmaceutical development.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume